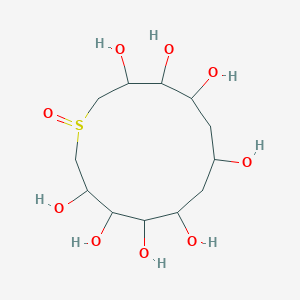

Polyhydroxylated cyclic sulfoxide

Description

Properties

Molecular Formula |

C12H24O9S |

|---|---|

Molecular Weight |

344.38 g/mol |

IUPAC Name |

1-oxo-1λ4-thiacyclotridecane-3,4,5,6,8,10,11,12-octol |

InChI |

InChI=1S/C12H24O9S/c13-5-1-6(14)10(18)8(16)3-22(21)4-9(17)12(20)11(19)7(15)2-5/h5-20H,1-4H2 |

InChI Key |

ZCFDZGVJJBUOOF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC(C(C(C(CS(=O)CC(C(C1O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

Polyhydroxylated cyclic sulfoxides are increasingly recognized for their utility as chiral auxiliaries in asymmetric synthesis. They facilitate the production of enantiomerically pure compounds, which are essential in the pharmaceutical industry. For instance, chiral sulfoxides have been employed as reagents in the synthesis of β-lactams, a class of antibiotics, through Pummerer-type reactions. This method allows for the stereoselective transformation of sulfoxides into valuable intermediates .

Table 1: Key Reactions Involving Polyhydroxylated Cyclic Sulfoxides

| Reaction Type | Application | Reference |

|---|---|---|

| Pummerer Rearrangement | Synthesis of β-lactams | |

| Kinetic Resolution | Production of enantiomeric sulfoxides | |

| Asymmetric Oxidation | Formation of chiral alcohols |

Catalysis

The catalytic properties of polyhydroxylated cyclic sulfoxides have garnered attention in recent studies. They serve as effective organocatalysts in various reactions, including the fixation of carbon dioxide into cyclic carbonates. This application is significant for environmental sustainability as it contributes to carbon capture technologies. The use of bifunctional polyhydroxylated pyridinium organocatalysts has shown enhanced reaction rates and selectivity under segmented flow conditions, leading to increased productivity .

Case Study: Carbon Dioxide Fixation

A study demonstrated that utilizing polyhydroxylated pyridinium organocatalysts under pressurized conditions significantly improved the efficiency of carbon dioxide conversion to cyclic carbonates. The process achieved a productivity increase by approximately 17 times compared to traditional batch methods, indicating the potential for industrial applications .

Medicinal Chemistry

In medicinal chemistry, polyhydroxylated cyclic sulfoxides have been explored for their biological activities. They exhibit potential as therapeutic agents due to their ability to modulate biological pathways. For instance, certain sulfoxides have been investigated for their anti-inflammatory and antimicrobial properties, making them candidates for drug development .

Table 2: Biological Activities of Polyhydroxylated Cyclic Sulfoxides

Preparation Methods

Hydrogen Peroxide-Based Systems

Hydrogen peroxide (H₂O₂) paired with transition metal catalysts enables controlled sulfoxidation. For example, tungstic acid (H₂WO₄) catalyzes the oxidation of thioglycosides to sulfoxides in aqueous ethanol at 0–5°C, yielding 85–92% sulfoxides with <5% sulfone byproducts. Similarly, vanadyl acetylacetonate [VO(acac)₂] in acetonitrile selectively oxidizes cyclic sulfides bearing hydroxyl-protecting groups (e.g., acetonides) with 90% efficiency.

Table 1: Performance of H₂O₂-Based Oxidants

| Catalyst | Substrate | Temp (°C) | Sulfoxide Yield (%) | Sulfone Byproduct (%) |

|---|---|---|---|---|

| H₂WO₄ | Thioglucopyranoside (acetonide) | 5 | 92 | 3 |

| VO(acac)₂ | Cyclic thiogalactoside | 25 | 88 | 5 |

| CTMATB* | Arylthiophene derivative | 0 | 95 | 1 |

*Cetyltrimethylammonium tribromide

Halogen-Mediated Oxidation

Molecular bromine (Br₂) and iodosobenzene (PhIO) exhibit unique selectivity for unsaturated cyclic sulfides. For instance, Br₂ in dichloromethane at −20°C converts thiacyclohexenols to sulfoxides without epoxidation of double bonds. PhIO in methanol selectively oxidizes sterically hindered thioglycosides (e.g., 2,3-O-isopropylidene-4-thiofuranose) to sulfoxides in 78% yield.

Nucleophilic Substitution with Sulfinyl Precursors

Non-oxidative routes leverage sulfinyl electrophiles to construct the sulfoxide moiety during cyclization.

Sulfinate Ester Alkylation

2-Trimethylsilylethyl sulfinates react with cyclic polyol-derived alkyl halides under potassium fluoride–calcium fluoride (KF–CaF₂) catalysis. For example, 2-trimethylsilylethyl benzene sulfinate and methyl 4-O-mesyl-α-D-glucopyranoside yield a bicyclic sulfoxide in 72% yield after desilylation. The reaction proceeds via an SN2 mechanism, with the fluoride catalyst promoting Si–O bond cleavage.

Organometallic-DABSO Reactions

Organomagnesium or organolithium reagents react with DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) to generate sulfinate intermediates. Subsequent quenching with cyclic epoxides forms sulfoxide-containing heterocycles. For instance, methyl 2,3-anhydro-4-O-TBDMS-β-L-ribopyranoside reacts with in situ-generated trimethylsilyl sulfinate to afford a 5-membered sulfoxide ring in 68% yield.

Cyclization Followed by Oxidation

Constructing the cyclic sulfide scaffold prior to oxidation allows precise stereochemical control.

Mitsunobu Cyclization

Thiol-containing polyols undergo Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to form cyclic sulfides. Subsequent oxidation with mCPBA (meta-chloroperbenzoic acid) yields sulfoxides. For example, 1,4-dithioerythritol derivatives cyclize to 6-membered sulfides, which oxidize to sulfoxides in 80% yield.

Ring-Closing Metathesis (RCM)

Olefin-bearing thioethers undergo RCM using Grubbs II catalyst to form macrocyclic sulfides. Oxidation with Oxone® in acetone–water (4:1) selectively produces sulfoxides. A 14-membered cyclic sulfide derived from D-glucose oxidizes to the corresponding sulfoxide in 85% yield.

Stereochemical Control and Protecting Group Strategies

Polyhydroxylated substrates demand orthogonal protecting groups to prevent undesired side reactions.

Acetonide and Silyl Protection

Isopropylidene (acetonide) groups stabilize vicinal diols during sulfoxide formation. For example, 5,6-O-isopropylidene-1-thio-β-D-glucofuranose oxidizes cleanly to the sulfoxide using H₂O₂–WO₄²⁻, whereas unprotected analogs yield sulfones. tert-Butyldimethylsilyl (TBDMS) ethers protect primary hydroxyls, as seen in the synthesis of 3-O-TBDMS-4-thioarabinitol sulfoxide (89% yield).

Chiral Auxiliaries

BINOL-derived titanium complexes induce enantioselectivity during sulfide oxidation. For instance, (R)-BINOL–Ti(OiPr)₄ catalyzes the asymmetric oxidation of 4-thiomannose derivatives to (S)-sulfoxides with 92% ee.

Emerging Methodologies

Electrochemical Oxidation

Constant-potential electrolysis (1.2 V vs. Ag/AgCl) in MeCN–H₂O (9:1) oxidizes cyclic sulfides to sulfoxides without chemical oxidants. A 5-membered thiogalactoside oxidizes at 85% efficiency with a Pt electrode.

Biocatalytic Approaches

Cytochrome P450 monooxygenases (e.g., CYP199A4) selectively oxidize thiacyclooctanols to sulfoxides. Directed evolution of CYP199A4 improves turnover numbers to >1,000 for bulky substrates.

Q & A

Q. What are the recommended solvent systems for synthesizing polyhydroxylated cyclic sulfoxides, and how do solvent properties influence reaction outcomes?

Dimethyl sulfoxide (DMSO) is widely used due to its polar aprotic nature, which stabilizes intermediates and enhances reaction rates. However, its hygroscopicity requires rigorous drying, and its ability to act as a mild oxidizing agent must be considered in redox-sensitive reactions . Alternative solvents like tetramethylene sulfoxide may improve stereochemical control in hydroxylation steps, as seen in PCR enhancement studies .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be optimized to resolve stereoisomers of polyhydroxylated cyclic sulfoxides?

Use high-field NMR (≥500 MHz) with deuterated DMSO as a solvent to enhance resolution of hydroxyl and sulfoxide proton signals. 2D techniques (e.g., COSY, NOESY) are critical for distinguishing diastereomers. Refer to cyclic voltammetry data (e.g., electrochemical potentials) to predict electron-withdrawing effects that influence chemical shifts .

Q. What protocols ensure sample purity and reproducibility in sulfoxide synthesis?

Implement strict inert-atmosphere techniques (Schlenk lines) to prevent oxidation by-products. Validate purity via HPLC coupled with evaporative light scattering detection (ELSD) to avoid UV-inactive impurities. Follow subsampling guidelines from , including incremental analysis and error propagation calculations .

Advanced Research Questions

Q. How can computational methods predict the stereochemical stability of polyhydroxylated cyclic sulfoxides under varying reaction conditions?

Molecular dynamics (MD) simulations in explicit solvent models (e.g., DMSO) can assess conformational flexibility and racemization pathways. Tools like GROMACS ( ) enable parameterization of sulfoxide moieties. Cross-validate with experimental kinetics (e.g., photocatalyst-driven racemization studies in ) to refine computational models .

Q. What mechanistic insights explain conflicting reactivity trends in sulfoxide hydroxylation under acidic vs. basic conditions?

Electrochemical potential measurements via cyclic voltammetry ( ) reveal how electron-donating hydroxyl groups modulate sulfoxide redox behavior. Comparative pKa studies in DMSO ( ) show that protonation states of hydroxyl groups dictate nucleophilic attack sites. Kinetic isotope effects (KIEs) can further elucidate rate-determining steps .

Q. How do cooperative hydrogen-bonding networks influence the acidity and catalytic activity of polyhydroxylated cyclic sulfoxides?

Topological electron density analysis (e.g., QTAIM) identifies critical hydrogen-bonding interactions that stabilize transition states. Gas-phase acidity studies ( ) combined with solvent-phase pKa measurements in DMSO provide a dual-environment perspective. FTIR sensitivity indices ( ) track sulfoxide group polarization under varying H-bonding conditions .

Data Analysis and Contradiction Resolution

Q. How should researchers resolve discrepancies in sulfoxide index measurements from FTIR spectra?

Apply sensitivity indices (SI) as in : calculate the slope of linear regression between aging duration (e.g., oxidative stress) and sulfoxide index. Normalize data using mean coefficient of variation (CV) to account for instrument variability. Cross-check with XPS or Raman spectroscopy for sulfur oxidation state validation .

Q. What statistical approaches address batch-to-batch variability in sulfoxide synthesis yields?

Use multivariate analysis (e.g., PCA) to isolate variables (e.g., solvent purity, temperature gradients). Incorporate subsampling error estimates (sFE) from to quantify preparation errors. Design of experiments (DoE) with factorial testing optimizes critical parameters (e.g., catalyst loading, reaction time) .

Methodological Tables

Q. Table 1. Key Techniques for Sulfoxide Characterization

Q. Table 2. Common Pitfalls in Sulfoxide Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.